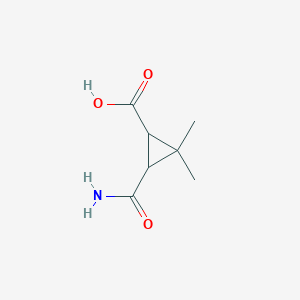

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

3-carbamoyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKUBUVLQCVAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with phosgene to introduce the carbamoyl group. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, properties, and applications:

Detailed Research Findings

Functional Group Effects

- Carbamoyl Group : In CTPO (a pyrrolinyl nitroxide), the carbamoyl group stabilizes the radical and enhances hydrogen bonding, critical for its role as a spin probe in ESR studies . This suggests analogous hydrogen-bonding networks could influence the solubility and crystallinity of this compound.

- Halogenated Derivatives : Compounds like 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid exhibit high thermal stability (fusion enthalpy ~26.73 kJ/mol), making them suitable for insecticide formulations .

Biological Activity

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopropane ring structure with both a carbamoyl group and a carboxylic acid group. This structural configuration contributes to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for drug development in treating infectious diseases.

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Enzyme Interaction : The compound's mechanism of action may involve interactions with specific enzymes, influencing their activity and potentially leading to therapeutic outcomes in diseases such as cancer and autoimmune disorders .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with active sites on enzymes. This interaction enhances its binding affinity and influences the enzymatic activity. The strained structure of the cyclopropane ring also contributes to its reactivity, facilitating various chemical reactions that can lead to biological effects.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a controlled experiment involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its role in modulating immune responses.

- Enzyme Inhibition : Research focused on the compound's interaction with protein kinases revealed that it acts as an inhibitor, which could be beneficial in cancer therapy by preventing uncontrolled cell proliferation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial | Anti-inflammatory | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,2-Dimethylcyclopropanecarboxamide | Limited | No | No |

| Cyclopropanecarboxylic acid | No | Yes | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.